

Spectroscopic Profile of 6-Amino-5-methylnicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-5-methylnicotinonitrile

Cat. No.: B070432

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **6-Amino-5-methylnicotinonitrile** (also known as 2-Amino-3-methyl-5-cyanopyridine). The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound in research and development settings. This document details experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the quantitative results in a clear, tabular format.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **6-Amino-5-methylnicotinonitrile**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results, but predicted to show signals for aromatic protons, an amino group, and a methyl group.			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results, but predicted to show signals for aromatic carbons, a nitrile carbon, and a methyl carbon.	

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
Predicted ~3450-3300	N-H stretching (Amino group)
Predicted ~2220	C≡N stretching (Nitrile group)
Predicted ~1640	N-H bending (Amino group)
Predicted ~1600-1450	C=C and C=N stretching (Pyridine ring)

Table 4: Mass Spectrometry Data

m/z	Ion
134.1	[M+H] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz instrument, is utilized for both ¹H and ¹³C NMR analysis.

Sample Preparation: Approximately 10-20 mg of **6-Amino-5-methylNicotinonitrile** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment is used.
- Temperature: The sample is maintained at 298 K.
- Number of Scans: 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
- Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

¹³C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.
- Temperature: The sample is maintained at 298 K.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **6-Amino-5-methylnicotinonitrile** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]
- The homogenous mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.[1]
- A background spectrum of a pure KBr pellet is recorded.[1]

Acquisition:

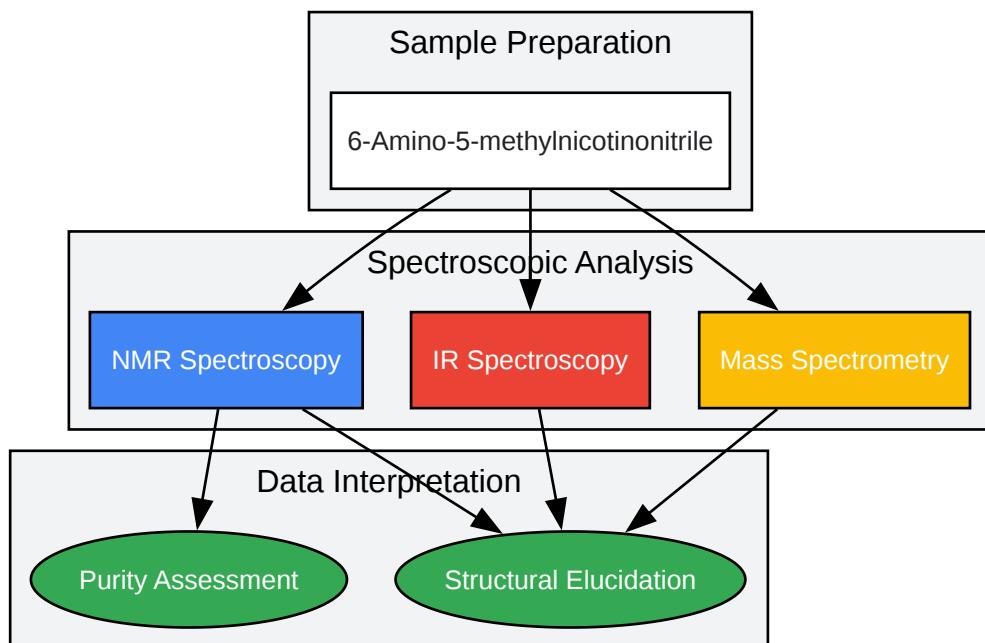
- The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
- The spectrum is recorded in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: An electrospray ionization (ESI) mass spectrometer is used for the analysis.[2]

Sample Preparation:

- A stock solution of **6-Amino-5-methylnicotinonitrile** is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
- The stock solution is further diluted to a final concentration of approximately 10 $\mu\text{g/mL}$.


Acquisition (Positive Ion Mode):

- The diluted sample solution is infused into the ESI source.
- The mass spectrum is acquired in the positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

- The mass-to-charge ratio (m/z) is recorded over a suitable range, for instance, m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **6-Amino-5-methylnicotinonitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shimadzu.com [shimadzu.com]
- 2. **6-AMINO-5-METHYLNICOTINONITRILE** | 183428-91-3 [chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic Profile of 6-Amino-5-methylnicotinonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b070432#spectroscopic-data-nmr-ir-ms-for-6-amino-5-methylnicotinonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com